N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 848832-73-5
VCID: VC5723394
InChI: InChI=1S/C19H19FN4OS/c1-13-4-3-5-15(10-13)18-22-23-19(24(18)2)26-12-17(25)21-11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)
SMILES: CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C19H19FN4OS
Molecular Weight: 370.45

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 848832-73-5

Cat. No.: VC5723394

Molecular Formula: C19H19FN4OS

Molecular Weight: 370.45

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 848832-73-5

Specification

CAS No. 848832-73-5
Molecular Formula C19H19FN4OS
Molecular Weight 370.45
IUPAC Name N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19FN4OS/c1-13-4-3-5-15(10-13)18-22-23-19(24(18)2)26-12-17(25)21-11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)
Standard InChI Key DNRLXTZECZROEH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a methyl group at position 4. A sulfanylacetamide side chain is attached to position 3 of the triazole ring, which is further linked to a 4-fluorobenzyl group via an amide bond. This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.

Key Physicochemical Data

The following table summarizes critical physicochemical properties:

PropertyValue
CAS Number848832-73-5
Molecular FormulaC19H19FN4OS\text{C}_{19}\text{H}_{19}\text{FN}_4\text{OS}
Molecular Weight370.45 g/mol
IUPAC NameN-[(4-Fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F
InChIKeyDNRLXTZECZROEH-UHFFFAOYSA-N

The compound’s solubility data remain unreported, but its lipophilic nature (evident from the aromatic and alkyl substituents) suggests limited aqueous solubility, a common trait among triazole derivatives.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to triazole derivatives. A representative route involves:

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl compounds, such as the reaction of 3-methylphenylhydrazine with methyl isocyanate to form the 1,2,4-triazole core.

  • Sulfanyl Group Introduction: Thiolation at position 3 of the triazole using sulfurizing agents like phosphorus pentasulfide.

  • Acetamide Side Chain Attachment: Coupling the sulfanyl-triazole intermediate with 4-fluorobenzylamine via an acyl chloride intermediate.

Optimization Challenges

Yield optimization often requires precise control of reaction conditions, including temperature (typically 80–120°C), solvent polarity (e.g., dimethylformamide), and catalysts (e.g., triethylamine). Purification via column chromatography or recrystallization is critical to achieving high purity, given the compound’s structural complexity.

Biological Activities and Mechanistic Insights

Anticancer Activity

The sulfanyl and fluorobenzyl groups may enhance interactions with cancer-related targets. For example, triazoles inhibit histone deacetylases (HDACs) or topoisomerases, leading to apoptosis in leukemia and breast cancer cell lines. Molecular docking simulations predict moderate binding affinity (Kd1050μMK_d \approx 10–50 \, \mu\text{M}) for HDAC isoforms, though experimental validation is needed.

Pharmacokinetic Considerations

The compound’s logP value (estimated at 3.1 via computational methods) suggests moderate blood-brain barrier permeability, while the fluorine atom may improve metabolic stability by resisting oxidative degradation.

Comparative Analysis with Related Compounds

Structural Analogues

Comparing this compound to Evitachem’s 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide:

  • Similarities: Both share the triazole-sulfanyl-acetamide scaffold, which is crucial for target binding.

  • Differences: The 3-methylphenyl and 4-fluorobenzyl groups in the subject compound may enhance lipophilicity compared to the pyridinyl and dimethoxyphenyl groups in the analogue.

Activity Trends

  • Antifungal Efficacy: Fluorinated triazoles often show 2–5-fold higher activity than non-fluorinated versions due to improved membrane penetration.

  • Cytotoxicity: Methyl substituents on the triazole ring reduce off-target effects in mammalian cells, as seen in IC50 values > 50 µM for hepatocytes.

Future Research Directions

In Vitro and In Vivo Studies

Priority areas include:

  • Antimicrobial Assays: Testing against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and fungal strains.

  • Cancer Cell Line Screening: Evaluation in NCI-60 panels to identify potency hotspots.

Structural Optimization

  • Water-Solubility Enhancement: Introducing polar groups (e.g., hydroxyls) or formulating as nanoparticles.

  • Targeted Delivery: Conjugating with folate or antibody carriers to improve tumor selectivity.

Computational Modeling

Molecular dynamics simulations could predict binding modes with HDACs or cytochrome P450 enzymes, guiding rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator